5-Bromo-2-ethylthiazole
Overview
Description
5-Bromo-2-ethylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. The presence of a bromine atom at the 5-position and an ethyl group at the 2-position makes this compound unique. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to be key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.
Mode of Action
For instance, some thiazole derivatives can inhibit enzymes, block receptors, or interfere with biochemical pathways .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antitumor and cytotoxic activity
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethylthiazole typically involves the bromination of 2-ethylthiazole. One common method is the reaction of 2-ethylthiazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form 2-ethylthiazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-ethylthiazole derivatives with various substituents at the 5-position.
Oxidation Reactions: Products include this compound sulfoxides and sulfones.
Reduction Reactions: The major product is 2-ethylthiazole.
Scientific Research Applications
5-Bromo-2-ethylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Ethylthiazole: Lacks the bromine atom at the 5-position, making it less reactive in certain substitution reactions.
5-Methyl-2-ethylthiazole: Contains a methyl group instead of a bromine atom, leading to different chemical properties and reactivity.
5-Chloro-2-ethylthiazole: Similar to 5-Bromo-2-ethylthiazole but with a chlorine atom, which may result in different biological activities and reactivity.
Uniqueness
This compound is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its analogs.
Properties
IUPAC Name |
5-bromo-2-ethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOCJDQVWVTPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671734 | |
Record name | 5-Bromo-2-ethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-44-6 | |
Record name | Thiazole, 5-bromo-2-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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